(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile can yield the oxadiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl or methanamine groups can be replaced by other substituents
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole. These compounds share the oxadiazole ring structure but differ in their substituents .
Uniqueness
What sets (3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine apart is its specific functional groups, which confer unique chemical and biological properties. The ethoxymethyl and methanamine groups can enhance its solubility, reactivity, and potential bioactivity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C6H11N3O2 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C6H11N3O2/c1-2-10-4-5-8-6(3-7)11-9-5/h2-4,7H2,1H3 |
InChI Key |
ZLTXDPRLRXLKGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NOC(=N1)CN |
Origin of Product |
United States |
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